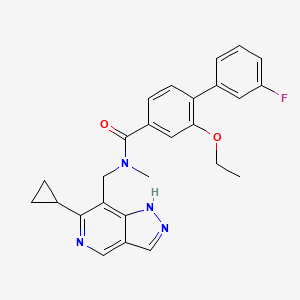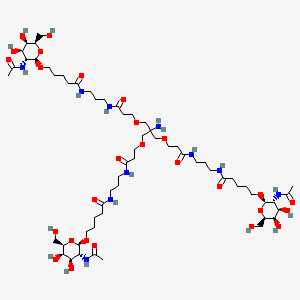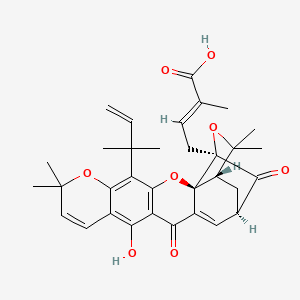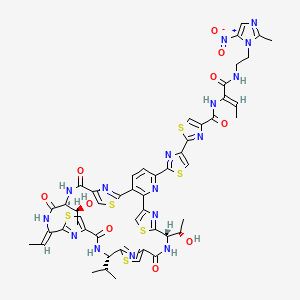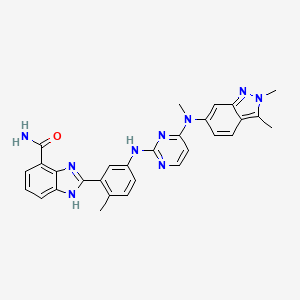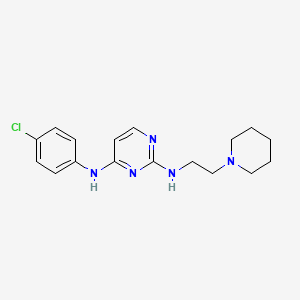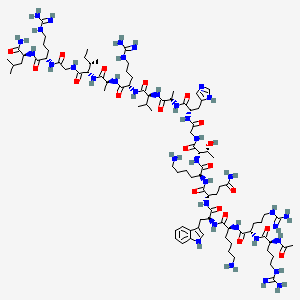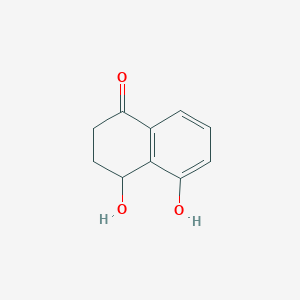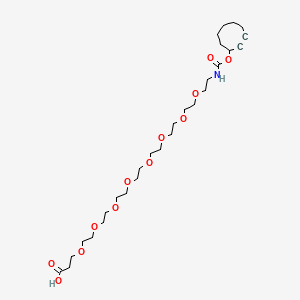
Sco-peg8-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sco-peg8-cooh: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the degradation of target proteins by the ubiquitin-proteasome system. The compound contains a carboxyl group (COOH) and a succinimidyl carbonate (SCO) group, which can be covalently combined with amino groups, particularly those of lysine residues in proteins or peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sco-peg8-cooh involves the reaction of polyethylene glycol with succinimidyl carbonate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The resulting product is purified through techniques such as column chromatography to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sco-peg8-cooh primarily undergoes substitution reactions due to the presence of the reactive SCO group. It can react with amino groups in proteins or peptides to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Amino group-containing compounds (e.g., lysine residues in proteins), triethylamine (base).
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH
Major Products Formed: The major product formed from the reaction of this compound with amino groups is a covalently linked protein or peptide with enhanced stability and solubility .
Applications De Recherche Scientifique
Chemistry: Sco-peg8-cooh is used in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. This application is crucial in the development of new therapeutic agents .
Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in studying protein-protein interactions and protein function .
Medicine: this compound is used in the development of targeted therapies, including cancer treatments. By facilitating the degradation of disease-causing proteins, it offers a novel approach to drug design .
Industry: In the industrial sector, this compound is utilized in the production of bioconjugates and drug delivery systems. Its ability to enhance the stability and solubility of biomolecules makes it valuable in various applications .
Mécanisme D'action
Sco-peg8-cooh exerts its effects through the formation of covalent bonds with amino groups in proteins or peptides. The SCO group reacts with lysine residues, forming stable amide bonds. This modification can alter the protein’s function, stability, and solubility. In the context of PROTACs, this compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation .
Comparaison Avec Des Composés Similaires
NH2-PEG-COOH: A linear heterobifunctional PEG reagent with one amine and one carboxyl group.
PEGylated compounds: Various PEG derivatives used for protein modification and drug delivery.
Uniqueness: Sco-peg8-cooh is unique due to its specific combination of SCO and COOH groups, which allows for targeted and stable modification of proteins and peptides. This specificity makes it particularly valuable in the development of PROTACs and other targeted therapies .
Propriétés
Formule moléculaire |
C28H49NO12 |
|---|---|
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H49NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h26H,1-4,6,8-25H2,(H,29,32)(H,30,31) |
Clé InChI |
OGOZTEIYBYFWAH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


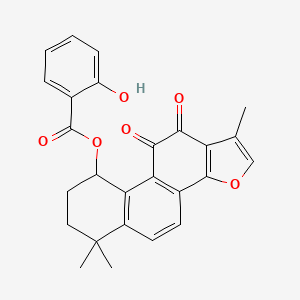

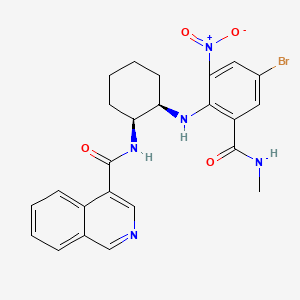
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
